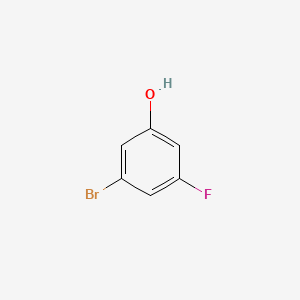

3-Bromo-5-fluorophenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJGUPQZDEZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619814 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-27-6 | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Multifunctional Building Block and Molecular Scaffold

The distinct reactivity of its three functional groups makes 3-Bromo-5-fluorophenol a highly significant multifunctional building block and molecular scaffold in organic synthesis. ossila.com The hydroxyl group can readily participate in nucleophilic substitution and Mitsunobu reactions. ossila.com Simultaneously, the bromo group is well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for forming new carbon-carbon bonds. ossila.com

This orthogonal reactivity allows for a stepwise and controlled modification of the molecule. For instance, the hydroxyl group can be protected or modified first, followed by a cross-coupling reaction at the bromine-substituted position. The fluorine atom can either be preserved in the final structure to enhance the properties of the target molecule or be subjected to nucleophilic aromatic substitution under specific conditions. ossila.com This strategic functionalization makes this compound an ideal starting material for constructing complex molecular architectures. chemimpex.com

Interdisciplinary Research Relevance in Organic and Medicinal Chemistry

Established Synthetic Pathways for this compound Synthesis

Several established routes are utilized for the synthesis of this compound, primarily starting from substituted anilines, difluorobenzenes, or anisoles.

One of the most classical methods involves the diazotization of a corresponding aryl amine , such as 3-bromo-5-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. wikipedia.orgucla.edu This Sandmeyer-type reaction first converts the primary amino group into a diazonium group (-N₂⁺) using a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., sulfuric or hydrochloric acid) at low temperatures (0–10 °C). libretexts.orggeeksforgeeks.orggoogle.com The intermediate diazonium salt is then hydrolyzed, often by warming the aqueous acidic solution, which results in the substitution of the diazonium group with a hydroxyl group to form the phenol, releasing nitrogen gas. wikipedia.orglibretexts.org The use of copper(I) oxide as a catalyst can facilitate this hydroxylation reaction. wikipedia.org

Another widely used pathway starts with 1-bromo-3,5-difluorobenzene . google.com In this approach, one of the fluorine atoms is substituted by a hydroxyl group. This can be achieved through hydrolysis under alkaline conditions. For instance, heating 3-bromo-1-fluorobenzene with calcium hydroxide (B78521) and water in the presence of a copper-containing catalyst can yield the corresponding fluorophenol. google.com A related method involves a "one-pot" reaction where 3,5-difluorobromobenzene is treated with an alkali in a solvent like DMSO to yield the 3,5-difluorophenoxide, which is then acidified to produce the phenol. google.com An alternative variation proceeds through a boronic acid intermediate; 3,5-difluorobromobenzene is converted to 3,5-difluorophenylboronic acid, which is subsequently oxidized to yield the phenol. google.com

A third established route is the demethylation of 3-bromo-5-fluoroanisole . The anisole (B1667542) precursor has a methoxy (B1213986) group (-OCH₃) instead of the phenolic hydroxyl group. nih.gov Cleavage of the strong methyl-ether bond is required to unmask the phenol. This is typically accomplished using strong reagents. Common methods include refluxing with hydrobromic acid (HBr) or using a reagent system like anhydrous aluminum chloride in the presence of a scavenger such as N,N-dimethylaniline. nist.govgoogle.com

The following table summarizes these established synthetic pathways.

| Starting Material | Key Transformation | Typical Reagents |

| 3-Bromo-5-fluoroaniline | Diazotization-Hydrolysis | 1. NaNO₂, H₂SO₄2. H₂O, Heat, Cu₂O |

| 1-Bromo-3,5-difluorobenzene | Nucleophilic Substitution / Hydrolysis | NaOH or Ca(OH)₂, H₂O, Copper catalyst |

| 3-Bromo-5-fluoroanisole | Demethylation | HBr or AlCl₃/N,N-dimethylaniline |

Novel Approaches and Route Optimization in Preparation

Research continues to focus on optimizing the synthesis of this compound to improve yield, purity, and process efficiency. These efforts involve fine-tuning reaction conditions and adopting modern chemical manufacturing technologies.

Novel approaches in chemical synthesis are increasingly being applied to the production of halogenated phenols. Continuous flow synthesis represents a significant advancement over traditional batch processing. acs.org By using microreactors or tubular reactors, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing, which leads to enhanced mass and heat transfer. acs.org This precise control can improve reaction yields, increase safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scalability. acs.orgrsc.org For instance, continuous flow has been successfully applied to the aerobic oxidation of Grignard reagents to prepare functionalized phenols and for the synthesis of aryne precursors from phenol derivatives, demonstrating its potential for producing compounds like this compound. acs.orgnih.gov A patented method for a related acetylation reaction utilizes a continuous flow reactor to reduce reaction times from hours to just minutes while maintaining high yield.

The table below provides examples of optimization parameters for related syntheses.

| Parameter | Traditional Method | Optimized/Novel Approach | Benefit |

| Process Type | Batch Processing | Continuous Flow Reactor | Enhanced control, safety, scalability acs.org |

| Temperature | Room Temperature or Reflux | Low Temperature (-10°C) | Reduced dibrominated byproducts |

| Reaction Time | 4-6 hours (batch acetylation) | 10 minutes (flow acetylation) | Increased throughput |

| Catalyst | Standard Lewis Acids (e.g., AlCl₃) | Catalyst Screening (e.g., FeCl₃) | Improved regioselectivity and yield |

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

A key area of focus is the use of greener solvents . Traditional syntheses often employ hazardous solvents like dichloromethane. Research has identified more environmentally benign alternatives such as cyclopentyl methyl ether (CPME), which has a similar polarity but a better safety and environmental profile. Water is also a highly desirable green solvent due to its non-toxic and non-flammable nature, and it has been used as a co-solvent in the final steps of producing some complex molecules, achieving excellent yields without the need for solvent-intensive extractions. mdpi.com

Another green technique is the use of alternative reagents and catalysts . For example, toxic bases like pyridine, often used in acetylation reactions, can be replaced with less hazardous inorganic bases such as potassium carbonate. While this may sometimes require longer reaction times, it avoids the toxicity associated with pyridine.

Energy-efficient methods like microwave-assisted synthesis are also gaining traction. Microwave heating can dramatically reduce reaction times, which not only saves energy but also increases throughput. mdpi.com This technique has been effectively used in the manufacture of various chemical structures, indicating its applicability to phenol synthesis. mdpi.com

Furthermore, solvent-free reaction conditions , such as mechanochemical grinding, represent an ideal green chemistry approach by completely eliminating solvent waste. mdpi.com The development of recyclable catalysts, such as palladium immobilized on magnetic nanoparticles, also aligns with green principles by allowing the expensive and environmentally sensitive metal to be easily recovered and reused. For syntheses involving diazonium salts, the use of ionic liquids as recyclable reaction media has been explored as a greener alternative to traditional methods. researchgate.net

The following table highlights some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Traditional Method | Green Alternative |

| Safer Solvents | Dichloromethane | Cyclopentyl methyl ether (CPME), Water mdpi.com |

| Safer Reagents | Pyridine (base) | Potassium Carbonate (K₂CO₃) |

| Energy Efficiency | Conventional Heating (hours) | Microwave-Assisted Synthesis (minutes) mdpi.com |

| Catalysis | Homogeneous Catalyst (single use) | Immobilized, Recyclable Catalyst |

| Waste Prevention | Solvent-based reaction | Solvent-free (mechanochemical) reaction mdpi.com |

Reactivity Profile and Mechanistic Investigations of 3 Bromo 5 Fluorophenol

Reactivity of the Hydroxyl Functional Group

The hydroxyl (-OH) group of 3-bromo-5-fluorophenol is a key site for various chemical transformations, including nucleophilic substitution and Mitsunobu reactions. ossila.com Its reactivity allows for the introduction of diverse functionalities, making the compound a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group can readily undergo nucleophilic substitution reactions, such as O-alkylation, to form ethers. For instance, the reaction of this compound with epichlorohydrin (B41342) under basic conditions (e.g., potassium carbonate in DMF) yields 2-((3-bromo-5-fluorophenoxy)methyl)oxirane. This transformation highlights the nucleophilic character of the phenoxide ion formed in situ.

Similarly, etherification can be achieved with other alkyl halides. These reactions typically proceed via an S_N2 mechanism, where the phenoxide acts as the nucleophile. The presence of both bromo and fluoro substituents on the aromatic ring influences the acidity of the phenol (B47542) and, consequently, the nucleophilicity of the corresponding phenoxide.

Mitsunobu Reaction Applications of this compound

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of alcohols to a variety of other functional groups. This compound is a suitable substrate for this reaction, where its hydroxyl group can be converted into an ether, ester, or other functionalities. ossila.comsmolecule.com

A notable application involves the reaction of this compound with N-Boc protected aminoethanol under Mitsunobu conditions (triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF) to produce the corresponding ether. nih.gov This reaction is a key step in the synthesis of more complex molecules, such as ligands for nicotinic acetylcholine (B1216132) receptors. nih.gov The efficiency of the Mitsunobu reaction can be sensitive to the specific reagents and the order of their addition. nih.gov

Table 1: Mitsunobu Reaction with this compound

| Reactant | Reagents | Solvent | Product | Yield | Reference |

| N-Boc ethanolamine | PPh₃, DIAD | THF | N-Boc-2-(3-bromo-5-fluorophenoxy)ethanamine | Not specified | nih.gov |

Reactivity of the Bromo Substituent

The bromo substituent on the aromatic ring of this compound is a versatile handle for a range of chemical transformations, most notably metal-catalyzed cross-coupling reactions. ossila.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond in this compound is susceptible to oxidative addition to transition metal catalysts, such as palladium complexes, initiating various cross-coupling catalytic cycles.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound. While specific examples for this compound are not detailed in the provided results, the bromo group is well-suited for such transformations, which are fundamental in the creation of biaryl structures. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govsioc-journal.cn This method is widely used to form carbon-carbon bonds and introduce alkynyl moieties into aromatic systems. researchgate.netresearcher.life

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. ambeed.comchemspider.com This is a crucial transformation for synthesizing arylamines from aryl halides. researchgate.net

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | Arylamine |

Other Halogen-Based Transformations of the Bromo Group

Beyond cross-coupling, the bromo group can participate in other transformations. One such reaction is the "halogen dance," a base-induced migration of a halogen atom on an aromatic ring. researchgate.net While not explicitly documented for this compound, this type of isomerization is known for other bromoarenes. researchgate.net Additionally, the bromine can be involved in halogen-metal exchange reactions, for example, with organolithium reagents, to form an aryllithium species which can then react with various electrophiles. researchgate.net

Reactivity of the Fluoro Substituent

The fluoro substituent on the aromatic ring is generally the least reactive of the three functional groups on this compound. The carbon-fluorine bond is very strong, making it resistant to cleavage under many reaction conditions.

However, under specific circumstances, the fluorine atom can undergo nucleophilic aromatic substitution (S_NAr). ossila.comsmolecule.com This reaction is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine, which is not the case in this molecule, and requires a potent nucleophile. In many synthetic strategies, the fluoro group is intentionally preserved to enhance the properties, such as binding affinity, of the final target molecule. ossila.comsmolecule.com Its high electronegativity can also influence the reactivity of the other positions on the aromatic ring through inductive effects.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The trifunctional nature of this compound allows for several potential nucleophilic reaction pathways. ossila.com The reactivity encompasses the hydroxyl group, which can engage in nucleophilic substitution, and the carbon-halogen bonds, which can participate in nucleophilic aromatic substitution (SNAr). ossila.comfluoromart.com

The aromatic ring is rendered electron-deficient by the potent inductive-withdrawing effects of both the bromine and fluorine atoms. This electronic state, in principle, makes the ring susceptible to attack by strong nucleophiles, a characteristic feature of SNAr reactions. evitachem.com The fluoride (B91410) substituent, in particular, is noted for its ability to participate in SNAr, either by being replaced by a nucleophile or by being retained to enhance the binding affinity of derivative molecules. ossila.comsmolecule.com

While the electron-withdrawing character of the halogens activates the ring for SNAr, phenols are generally considered electron-rich and thus poor electrophiles for such reactions. osti.gov However, the substitution can be facilitated under specific conditions. The bromine atom, being a better leaving group than fluorine, is often the target for substitution, especially in metal-catalyzed cross-coupling reactions which proceed through a different mechanism but achieve a similar net substitution. ossila.com Conversely, the hydroxyl group can be deprotonated to form a phenoxide, which then acts as a nucleophile in reactions such as ether synthesis. ambeed.com

Table 1: Reactivity of Functional Groups in this compound towards Nucleophiles

| Functional Group | Position | Type of Reaction | Reactivity Notes |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Acid-Base; Nucleophilic Substitution | Can be deprotonated to act as a nucleophile. Can also be a leaving group in deoxyfluorination reactions under specific conditions. organic-chemistry.org |

| Bromo (-Br) | C3 | Nucleophilic Aromatic Substitution; Metal-Catalyzed Cross-Coupling | A good leaving group. The C-Br bond is a common site for cross-coupling reactions. ossila.com |

Role of Fluorine in Modulating Reactivity and Electronic Properties

The incorporation of fluorine into an aromatic ring profoundly alters the molecule's electronic properties and, consequently, its reactivity. acs.orgtandfonline.com Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). tandfonline.com In this compound, the fluorine atom is meta to the hydroxyl group, a position from which its inductive effect strongly influences the ring's electron density.

This electronic modulation has several key consequences:

Increased Acidity: The -I effect of fluorine helps to stabilize the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenolic proton compared to phenol or 3-bromophenol (B21344).

Activation for Nucleophilic Attack: By withdrawing electron density, fluorine makes the aromatic ring more electrophilic and thus more susceptible to SNAr reactions. organic-chemistry.org

Minimal Steric Impact: The van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), meaning its substitution for hydrogen does not significantly alter the molecule's size or steric profile, a key advantage in medicinal chemistry. tandfonline.comnih.gov

Studies on fluorinated aromatic compounds show that the position of the fluorine substituent is critical in determining the extent of its electronic influence. mdpi.com While fluorine possesses a weak, resonance-donating effect (+R effect) through its lone pairs, this is generally overshadowed by its inductive effect, particularly when it is not para to a strongly donating group.

Electrophilic Aromatic Substitution Studies on the Phenolic Ring System

In electrophilic aromatic substitution (EAS), the powerful activating and ortho, para-directing nature of the hydroxyl group dominates the reactivity of the this compound ring system. Although the bromine and fluorine atoms are deactivating due to their inductive effects, they also direct incoming electrophiles to the ortho and para positions relative to themselves.

The directing effects of all three substituents converge on the even-numbered positions of the ring:

-OH group directs to positions 2, 4, and 6.

-Br group directs to positions 2, 4, and 6 (relative to its own position at C3).

-F group directs to positions 2, 4, and 6 (relative to its own position at C5).

This consensus of directing effects strongly activates positions 2, 4, and 6 for electrophilic attack. Among these, position 4 is generally the most favored site due to reduced steric hindrance compared to positions 2 (flanked by -OH and -Br) and 6 (flanked by -OH and -F). Research has shown that this compound can undergo electrophilic bromination, with reaction conditions being controlled to ensure selective substitution.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Substituent | Activating/Deactivating | Directing Influence | Predicted Reactivity |

|---|---|---|---|---|

| 1 | -OH | Strongly Activating | ortho, para (to 2, 4, 6) | Governs the reaction |

| 3 | -Br | Deactivating | ortho, para (to 2, 4, 6) | Reinforces regioselectivity |

| 5 | -F | Deactivating | ortho, para (to 2, 4, 6) | Reinforces regioselectivity |

| Favored Sites | 2, 4, 6 | Activated by -OH | All substituents direct to these sites. Position 4 is sterically favored. | High |

Radical Reaction Pathways Involving this compound

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates. A significant pathway involves the homolysis of the phenolic O-H bond to generate a phenoxyl radical. osti.gov

Recent studies have demonstrated that phenoxyl radicals generated from halophenols can act as exceptionally strong electron-withdrawing groups. This transient electronic activation dramatically increases the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) on otherwise unreactive, electron-rich phenols. osti.gov This "homolysis-enabled electronic activation" provides a novel strategy for SNAr, where the reaction is initiated by a one-electron oxidation of the phenol. osti.gov This mechanism is proposed to proceed via the formation of the phenoxyl radical, which then undergoes nucleophilic attack, followed by rearomatization.

Another potential radical pathway involves the homolytic cleavage of the C-Br bond. The carbon-bromine bond is weaker than both the carbon-fluorine and carbon-hydrogen bonds and can be cleaved under thermal or photochemical conditions in the presence of a radical initiator. This would generate a 3-fluoro-5-hydroxyphenyl radical. This highly reactive aryl radical could then undergo various subsequent reactions, such as hydrogen atom abstraction from a solvent or addition across a π-system, opening up further synthetic possibilities.

Derivatization Strategies and Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules Utilizing 3-Bromo-5-fluorophenol as a Precursor

The strategic placement of three distinct functional groups on a single aromatic scaffold makes this compound an ideal starting material for the synthesis of complex, highly substituted organic molecules. Chemists can selectively address each functional group, building molecular complexity in a controlled, stepwise manner.

A notable example is its use in the synthesis of a key precursor for Umbralisib, an inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon). The synthesis begins with this compound and employs a series of selective reactions to construct a complex heterocyclic system. The initial step involves an introduction of an isopropyl group via a Mitsunobu reaction on the phenolic hydroxyl group. mdpi.com This is followed by a palladium-catalyzed Suzuki-Miyaura reaction between the bromo-functionalized intermediate and bis(pinacolato)diboron (B136004) to furnish the corresponding boronic ester. This boronic ester is a critical intermediate for subsequent coupling reactions to build the final drug scaffold. mdpi.com

Another significant application is the synthesis of 3,4'-substituted diaryl guanidinium (B1211019) derivatives, which have demonstrated potential as anticancer agents. In these syntheses, this compound serves as a foundational scaffold, with its bromo and hydroxyl functionalities being key points for elaboration to build the diaryl structure. ossila.com

The following table summarizes a key transformation in the synthesis of a precursor to Umbralisib, highlighting the selective reaction at the hydroxyl group of this compound.

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | Isopropyl Alcohol, Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3) | Mitsunobu Reaction | 1-Bromo-3-fluoro-5-isopropoxybenzene | mdpi.com |

Development of Novel Fluorinated Derivatives from this compound

The presence of a fluorine atom is a highly desirable feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as an excellent starting point for creating novel fluorinated derivatives, as the fluorine atom can be retained throughout a synthetic sequence while other positions are modified.

The synthesis of the Umbralisib intermediate is a prime example of this strategy. mdpi.com Throughout the multi-step sequence, which includes C-O and C-B bond formations, the fluorine atom at the 3-position remains intact. Its presence on the final molecule is crucial for its biological activity. This approach, where the fluorine atom of the initial building block is carried through to the final product, is a common and effective strategy in medicinal chemistry for creating new generations of fluorinated drugs. mdpi.com The retention of the fluoro group is a key design element, leveraging its unique electronic properties to influence the molecule's interaction with its biological target.

The table below outlines the subsequent step in the Umbralisib precursor synthesis, where the bromo group is transformed while the fluoro group is preserved.

| Starting Material | Reagents | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3-fluoro-5-isopropoxybenzene | Bis(pinacolato)diboron, Potassium Acetate (B1210297) | Pd(dppf)Cl2 | Suzuki-Miyaura Borylation | 2-(3-Fluoro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | mdpi.com |

Halogenation and Dehalogenation Studies of this compound Derivatives

Further halogenation or selective dehalogenation of derivatives of this compound allows for fine-tuning of molecular properties and provides handles for subsequent transformations. While specific studies focusing solely on this compound are limited, the principles can be inferred from research on related polyhalogenated aromatic compounds.

Halogenation: Late-stage halogenation can be used to introduce additional reactive sites or to modulate electronic properties. For instance, selective bromination of complex molecules can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), often under photochemical conditions. mdpi.com This type of reaction could potentially be applied to derivatives of this compound to introduce a second bromine or another halogen atom at a specific vacant position on the aromatic ring, guided by the directing effects of the existing substituents.

Dehalogenation: Selective dehalogenation is also a powerful synthetic tool. Given the significant difference in the strength of the C-Br and C-F bonds, it is synthetically feasible to selectively remove the bromine atom while retaining the fluorine. This can be achieved through various methods, including catalytic hydrogenation or oxidative dehalogenation processes. For example, enzymatic systems and photocatalytic methods have been shown to effectively dehalogenate polyhalogenated phenols, often with a degree of selectivity. nih.gov Such a transformation on a derivative of this compound would yield a fluorinated phenol (B47542), which could be a target molecule itself or an intermediate for further synthesis.

Investigations into Regioselectivity and Stereoselectivity in Derivatization Processes

Regioselectivity: The differential reactivity of the functional groups in this compound is the cornerstone of its utility, enabling highly regioselective reactions. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira) than the carbon-fluorine bond. This reactivity difference allows for the selective formation of C-C bonds at the bromine-bearing position without disturbing the fluorine atom. libretexts.orgorganic-chemistry.org

The synthesis of the boronic ester intermediate for Umbralisib perfectly illustrates this principle. mdpi.com The Suzuki-Miyaura borylation occurs exclusively at the C-Br bond, demonstrating complete regioselectivity over the C-F bond and the C-O bond of the isopropoxy group. This predictable regioselectivity is critical for designing efficient and high-yielding synthetic routes. Control over regioselectivity in palladium-catalyzed reactions can often be further tuned by the choice of catalyst, ligands, and reaction conditions, allowing chemists to target specific positions on polyhalogenated aromatic substrates. nih.govrsc.orgmdpi.com

Stereoselectivity: Currently, there is a lack of specific research in the public domain detailing stereoselective derivatization processes originating directly from this compound where a new chiral center is introduced and its stereochemistry is controlled. However, derivatives of this compound could be incorporated into larger molecules which then undergo stereoselective reactions. The phenol or a group introduced via coupling at the bromine position could act as a directing group or a steric controller in subsequent asymmetric transformations on an adjacent part of the molecule.

Synthetic Routes to Bioactive Analogs and Intermediates

This compound is a recognized molecular scaffold for the development of a wide array of bioactive compounds and pharmaceutical intermediates. Its utility has been demonstrated in the synthesis of molecules targeting a range of diseases.

Anticancer Agents: As previously mentioned, it is a key starting material for 3,4'-substituted diaryl guanidinium derivatives that exhibit inhibitory activity against human promyelocytic leukaemia (HL-60) cells. ossila.com It is also the precursor for the PI3K-delta/CK1-epsilon inhibitor, Umbralisib, used in the treatment of certain types of lymphoma and leukemia. mdpi.com

Neuroactive Compounds: The scaffold has been utilized in the development of novel ligands for nicotinic acetylcholine (B1216132) receptors, which are important targets in the central nervous system. ossila.com

Pesticides: Research has shown its application in the synthesis of novel phenyl-substituted carbamates that act as inhibitors of mosquito acetylcholinesterase, a critical enzyme in the nervous system of insects, highlighting its potential in agrochemical development. ossila.com

The versatility of this compound allows for the generation of diverse libraries of compounds for biological screening, making it a valuable tool in drug discovery and medicinal chemistry.

Spectroscopic and Structural Characterization Methodologies for 3 Bromo 5 Fluorophenol and Its Derivatives

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups within the molecule, providing a characteristic "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an infrared spectrum. In a typical analysis of 3-Bromo-5-fluorophenol, the O-H stretching vibration of the phenolic hydroxyl group is expected to be a prominent feature, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C-C stretching vibrations within the benzene (B151609) ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands.

The C-O stretching vibration of the phenol (B47542) group is typically observed in the 1200-1300 cm⁻¹ range. The C-Br and C-F stretching vibrations are also characteristic. The C-F stretch is expected in the 1000-1300 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally between 500 and 700 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| C=C Aromatic Ring Stretch | 1400-1600 |

| C-O Stretch | 1200-1300 |

| C-F Stretch | 1000-1300 |

Note: These are predicted ranges and can vary based on the sample state and intermolecular interactions.

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FT-IR spectroscopy, allowing for the analysis of solid or liquid samples with minimal preparation. For this compound, which is a solid at room temperature, ATR-IR would be a convenient method. The resulting spectrum is generally comparable to a traditional transmission FT-IR spectrum, although relative peak intensities may vary. The fundamental vibrational frequencies observed would be the same as those detailed in the FT-IR section.

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are expected to be particularly strong and well-defined. The symmetric "ring breathing" mode, where the entire benzene ring expands and contracts, is a characteristic feature in the Raman spectra of substituted benzenes and would be expected around 1000 cm⁻¹. The C-Br and C-F bonds will also exhibit characteristic Raman signals. Due to the polarizability of the C-Br bond, its stretching vibration often gives a more intense Raman signal compared to its IR absorption.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=C Aromatic Ring Stretch | 1400-1600 |

| Ring Breathing Mode | ~1000 |

| C-F Stretch | 1000-1300 |

Note: These are predicted ranges and can be influenced by the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the hydroxyl proton will give rise to distinct signals. The aromatic region will show signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as multiplets. The electron-withdrawing effects of the bromine and fluorine atoms will generally shift these signals downfield (to higher ppm values) compared to unsubstituted phenol.

The hydroxyl proton (O-H) will appear as a singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. It is often observed in a broad range, typically between 4 and 8 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.5 - 7.5 | Multiplets |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

The ¹³C NMR spectrum of this compound will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atom attached to the hydroxyl group (C-OH) will be significantly deshielded and appear at a high chemical shift, typically in the range of 150-160 ppm.

The carbon atoms directly bonded to the bromine (C-Br) and fluorine (C-F) atoms will also have their chemical shifts significantly influenced by these electronegative substituents. The C-Br carbon is expected to be in the range of 110-125 ppm, while the C-F carbon will show a large downfield shift and will also exhibit coupling to the fluorine atom (¹JCF), resulting in a doublet. The other aromatic carbons will appear in the typical aromatic region of 100-140 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-Br | 110 - 125 |

| C-F | 160 - 170 (doublet) |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR spectroscopy is a powerful tool for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. This results in high sensitivity and sharp signals, making it an invaluable technique for structural elucidation. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the hydroxyl and bromine substituents on the aromatic ring.

In the absence of a publicly available ¹⁹F NMR spectrum for this compound, we can predict the expected chemical shift and coupling patterns based on related compounds. The ¹⁹F chemical shift is sensitive to the electronic environment, with electron-withdrawing groups generally causing a downfield shift and electron-donating groups an upfield shift. The hydroxyl group is an electron-donating group, while the bromine atom is an electron-withdrawing group. Their combined effect will determine the final chemical shift of the fluorine atom at the 5-position.

Furthermore, the ¹⁹F nucleus will couple with the neighboring aromatic protons, resulting in a splitting of the fluorine signal. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the coupled nuclei. For this compound, we would expect to observe coupling between the fluorine atom and the protons at the 2, 4, and 6 positions of the phenyl ring. These couplings would provide valuable information about the connectivity of the molecule.

To illustrate the type of data obtained from ¹⁹F NMR, the following table presents hypothetical ¹⁹F NMR data for this compound based on typical values for similar aromatic fluorine compounds.

| Parameter | Expected Value | Multiplicity |

| Chemical Shift (δ) | -110 to -130 ppm | Triplet of doublets |

| ³J(F-H⁴) | 5 - 10 Hz | |

| ⁴J(F-H²) | 2 - 5 Hz | |

| ⁴J(F-H⁶) | 2 - 5 Hz |

Advanced Multi-Dimensional NMR Techniques

To further elucidate the structure of this compound and its derivatives, advanced multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These experiments provide detailed information about the connectivity between different atoms in the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and heteronuclei, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within a molecule. For this compound, HMBC would show correlations from the aromatic protons to various carbon atoms in the ring, including the carbons bearing the bromine, fluorine, and hydroxyl groups.

The following table provides a hypothetical summary of expected correlations in 2D NMR spectra for this compound.

| Experiment | Correlated Nuclei | Expected Correlations |

| COSY | ¹H - ¹H | H2-H4, H2-H6, H4-H6 |

| HSQC | ¹H - ¹³C | H2-C2, H4-C4, H6-C6 |

| HMBC | ¹H - ¹³C | H2 to C1, C3, C4, C6; H4 to C2, C3, C5, C6; H6 to C1, C2, C5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions of the benzene ring.

A hypothetical UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) |

| Ethanol | ~215 | ~8000 | ~275 | ~1500 |

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Elucidation

To date, a published single-crystal X-ray diffraction study for this compound has not been identified in the crystallographic databases. However, if suitable crystals were grown, this technique would provide invaluable information. The data would reveal the planarity of the benzene ring, the precise bond lengths of the C-Br, C-F, C-O, and C-H bonds, and the bond angles within the aromatic ring and involving the substituents. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the solid-state properties of the compound.

Below is a table of expected bond lengths and angles for this compound, based on typical values for similar substituted benzene derivatives.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C-Br | 1.85 - 1.95 | C4-C3-C2 | ~120 |

| C-F | 1.30 - 1.40 | C6-C5-C4 | ~120 |

| C-O | 1.35 - 1.45 | C2-C1-C6 | ~120 |

| C-C (aromatic) | 1.38 - 1.42 | C1-O-H | ~109 |

Computational Chemistry and Theoretical Modeling of 3 Bromo 5 Fluorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-bromo-5-fluorophenol, DFT calculations are instrumental in predicting its geometry, electronic properties, and spectroscopic characteristics. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For this compound, the optimized geometry reveals the planarity of the benzene (B151609) ring, with the substituents—bromine, fluorine, and a hydroxyl group—lying in or very close to the plane of the ring.

The electronic properties of the substituents significantly influence the geometry. The hydroxyl group, being an activating group, donates electron density to the ring through resonance. Conversely, the halogen atoms (bromine and fluorine) are deactivating due to their inductive electron-withdrawing effects, although they also participate in resonance by donating their lone pair electrons. The interplay of these effects determines the final bond lengths and angles. For instance, the C-O bond is expected to have some double bond character, leading to a shorter bond length compared to a typical single C-O bond. The C-Br and C-F bond lengths are also key parameters determined through optimization.

Illustrative Optimized Geometrical Parameters for this compound | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C1-C2 | 1.39 | C6-C1-C2 | 120.5 | H-O-C1-C6 | 180.0 | | C1-O | 1.36 | C1-C2-C3 | 119.8 | O-C1-C2-H | 180.0 | | O-H | 0.96 | C2-C3-C4 | 120.1 | C1-C2-C3-Br | 179.9 | | C3-Br | 1.90 | C2-C3-Br | 119.5 | C2-C3-C4-H | 180.0 | | C5-F | 1.35 | C4-C5-F | 118.9 | C4-C5-C6-H | 180.0 | Note: This data is illustrative and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation. Actual values may vary based on the specific computational methodology.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. q-chem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

The vibrational spectrum of this compound is characterized by several key features:

O-H Stretch: A prominent, sharp peak is expected in the region of 3500-3700 cm⁻¹, corresponding to the stretching of the hydroxyl group.

C-H Aromatic Stretch: Vibrations of the C-H bonds on the aromatic ring typically appear around 3000-3100 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretch: The stretching of the C-O bond is expected to be found in the 1200-1300 cm⁻¹ range.

C-F and C-Br Stretches: The C-F stretching vibration usually appears as a strong band in the 1000-1300 cm⁻¹ region, while the C-Br stretch is found at lower frequencies, typically between 500-650 cm⁻¹.

Theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov Calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 3080 | Aromatic C-H stretching |

| ν(C=C) | 1590 | Aromatic ring stretching |

| ν(C=C) | 1470 | Aromatic ring stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-F) | 1250 | C-F stretching |

| ν(C-O) | 1210 | C-O stretching |

| ν(C-Br) | 620 | C-Br stretching |

Note: This data is illustrative and represents typical values expected from a DFT calculation. Frequencies are unscaled.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of the molecule and predict its electronic absorption spectrum (UV-Vis). mdpi.com This analysis provides information on the electronic transitions between molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other nearby orbitals. mdpi.comnih.gov

For this compound, the UV-Vis spectrum is expected to show characteristic absorptions for a substituted benzene derivative. The primary transitions are likely to be of the π → π* type, involving the delocalized electrons of the aromatic ring. The presence of the hydroxyl and halogen substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted phenol (B47542). The electron-donating hydroxyl group and the lone pairs on the halogens can lead to bathochromic (red) shifts. TD-DFT calculations can predict the wavelength of maximum absorption, the oscillator strength (related to the intensity of the absorption), and the nature of the electronic transitions involved. mdpi.comresearchgate.net

Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.025 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 240 | 0.150 | HOMO-1 → LUMO (π → π*) |

Note: This data is illustrative and represents typical values expected from a TD-DFT calculation in a non-polar solvent.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and the oxygen and halogen atoms, reflecting the lone pair contributions. Regions with a high concentration of the HOMO are susceptible to electrophilic attack.

LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is typically a π* anti-bonding orbital. Sites with a large LUMO coefficient are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. malayajournal.org

Illustrative FMO Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides an intuitive guide to the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. malayajournal.org The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating high electron density. These areas are attractive to electrophiles.

Blue: Regions of most positive electrostatic potential, indicating electron deficiency. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue), indicating its acidic nature. The aromatic ring will show a generally negative potential due to the π-electron cloud, with variations influenced by the substituents. The regions around the halogen atoms may also show complex potential distributions due to the interplay of their electronegativity and lone pairs. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.org NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis can reveal:

Charge Distribution: The natural population analysis provides a more robust measure of the partial atomic charges than other methods, showing the electron-withdrawing effects of the F, Br, and O atoms.

Hyperconjugative Interactions: The analysis quantifies the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions in this compound would include the donation of electron density from the lone pairs of the oxygen, fluorine, and bromine atoms into the π* anti-bonding orbitals of the aromatic ring. This delocalization stabilizes the molecule and influences its structure and reactivity. The strength of these interactions can be estimated from the second-order perturbation energy (E(2)).

Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C2-C3) | 18.5 |

| LP(1) O | π*(C5-C6) | 18.2 |

| LP(2) F | π*(C4-C5) | 4.1 |

| LP(2) Br | π*(C2-C3) | 3.5 |

Note: This data is illustrative. LP(n) refers to the nth lone pair on the atom. E(2) values quantify the stabilization energy from donor-acceptor interactions.

This analysis confirms the significant resonance contribution from the hydroxyl group and the weaker, but still present, contributions from the halogen atoms, providing a quantitative basis for understanding the electronic effects of the substituents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Approximation)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, frequently paired with Density Functional Theory (DFT), stands as a highly reliable approach for this purpose. nih.gov This method effectively calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts.

The process begins with the geometry optimization of the this compound molecule, typically using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find its lowest energy conformation. Following optimization, the GIAO method is employed at the same level of theory to compute the absolute magnetic shielding constants (σ). The chemical shifts (δ) are then determined by referencing these values against the shielding constant of a standard compound, usually Tetramethylsilane (TMS), calculated at the identical level of theory (δ = σ_ref - σ_iso). rsc.orgnih.gov

For this compound, this computational approach can predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The predicted values are crucial for assigning peaks in experimental spectra and confirming the molecular structure. The accuracy of these predictions can be high, often with deviations of less than 10 ppm for ¹⁹F and smaller deviations for ¹H and ¹³C, especially when appropriate solvent effects are included in the calculation via models like the Polarizable Continuum Model (PCM). nih.gov

Table 1: Predicted NMR Chemical Shifts for this compound Illustrative values based on DFT/GIAO calculations. Actual values may vary based on the specific level of theory, basis set, and solvent model used.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

| ¹H | H (hydroxyl) | 5.30 |

| ¹H | H (C2) | 7.15 |

| ¹H | H (C4) | 6.80 |

| ¹H | H (C6) | 6.95 |

| ¹³C | C1-OH | 158.5 |

| ¹³C | C2 | 110.2 |

| ¹³C | C3-Br | 124.0 |

| ¹³C | C4 | 104.8 |

| ¹³C | C5-F | 164.1 |

| ¹³C | C6 | 116.7 |

| ¹⁹F | F (C5) | -108.0 |

Theoretical Investigations of Polarizability and Hyperpolarizability Properties

The study of how a molecule's electron cloud responds to an external electric field is fundamental to understanding its optical and electronic properties. This response is quantified by the polarizability (α) and the first hyperpolarizability (β), which are key parameters in the field of non-linear optics (NLO). nih.gov Computational methods, particularly DFT, provide a powerful means to calculate these properties.

For this compound, the presence of electron-withdrawing halogen substituents (Br and F) and the electron-donating hydroxyl (-OH) group creates an interesting electronic environment. These substituents influence the distribution of electron density and, consequently, the molecule's response to an electric field. The calculations are typically performed using the finite field approach, where the energy or dipole moment of the molecule is computed at various strengths of an applied electric field.

Table 2: Predicted Electronic Properties of this compound Illustrative values based on DFT calculations. Units are in atomic units (a.u.) unless otherwise specified.

| Property | Component | Predicted Value |

| Dipole Moment (μ) | Total (Debye) | 2.15 D |

| Polarizability (α) | α_xx | 95.3 |

| α_yy | 88.7 | |

| α_zz | 45.1 | |

| <α> (a.u.) | 76.4 | |

| <α> (x 10⁻²⁴ esu) | 11.32 | |

| First Hyperpolarizability (β) | β_total (a.u.) | 150.6 |

| β_total (x 10⁻³⁰ esu) | 1.85 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. imist.ma This method is invaluable in fields like drug discovery and environmental toxicology for predicting the properties of new molecules without synthesizing and testing them. jst.go.jptandfonline.com For this compound, a QSAR study would involve creating a library of virtual derivatives and modeling their activities.

The first step is to design a set of derivatives by systematically modifying the parent structure. For instance, different alkyl, nitro, or amino groups could be substituted at the available positions on the aromatic ring. Next, a series of molecular descriptors are calculated for each derivative using computational methods. These descriptors quantify various aspects of the molecule's structure and electronic properties, such as hydrophobicity (logP), electronic effects (HOMO/LUMO energies), and steric properties (molecular volume, surface area). imist.ma

Finally, a statistical model, often using methods like Partial Least Squares (PLS) or Artificial Neural Networks, is developed to find a mathematical equation that links the descriptors to a known activity (e.g., toxicity to a specific organism or antioxidant capacity). tandfonline.commdpi.com This model can then be used to predict the activity of untested derivatives of this compound, guiding the synthesis of compounds with desired properties.

Table 3: Hypothetical Derivatives of this compound and Their Calculated Molecular Descriptors for a QSAR Study Illustrative values for a hypothetical QSAR model. Descriptors are calculated computationally.

| Compound | Derivative Structure | logP | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

| 1 | This compound | 2.85 | -6.54 | -1.21 | 2.15 |

| 2 | 3-Bromo-5-fluoro-2-nitrophenol | 2.95 | -7.12 | -2.58 | 4.89 |

| 3 | 2-Amino-3-bromo-5-fluorophenol | 2.40 | -5.98 | -0.95 | 2.78 |

| 4 | 3-Bromo-5-fluoro-4-methylphenol | 3.28 | -6.31 | -1.15 | 2.31 |

| 5 | 3-Bromo-5-fluoro-2,4-dinitrophenol | 3.05 | -7.88 | -3.45 | 6.02 |

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

Understanding the three-dimensional shapes a molecule can adopt (its conformations) and how it moves is crucial for comprehending its interactions and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring this landscape. nih.gov

For this compound, a key conformational feature is the orientation of the hydroxyl (-OH) group relative to the aromatic ring. A potential energy surface (PES) scan can be performed by systematically rotating the C-O-H dihedral angle and calculating the energy at each step, typically using DFT. researchgate.net This reveals the low-energy conformers and the energy barriers separating them. The most stable conformations are expected to have the hydroxyl hydrogen being either syn or anti to one of the adjacent ring carbons, with small energy differences between them.

Table 4: Conformational Analysis of this compound Illustrative relative energies for the rotation of the hydroxyl group based on DFT calculations.

| Conformer | C6-C1-O-H Dihedral Angle | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (anti-periplanar) | 0.00 |

| Rotational Barrier | ~90° | 2.85 |

| Local Minimum | ~0° (syn-periplanar) | 0.25 |

| Rotational Barrier | ~270° | 2.85 |

Advanced Applications of 3 Bromo 5 Fluorophenol in Medicinal Chemistry Research

Role as a Key Scaffold in Active Pharmaceutical Ingredient (API) Synthesis

3-Bromo-5-fluorophenol is widely utilized as a key molecular scaffold in the synthesis of APIs due to its trifunctional nature, which allows for selective and sequential chemical modifications. ossila.com This small molecule possesses three distinct functional groups—a hydroxyl (-OH) group, a bromine (-Br) atom, and a fluorine (-F) atom—each exhibiting unique reactivity. ossila.com This structural arrangement provides medicinal chemists with a powerful platform for building molecular complexity through a variety of chemical reactions.

The distinct reactivity of each functional group is crucial for its role as a versatile building block:

Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can readily participate in reactions such as etherifications (e.g., Williamson ether synthesis), esterifications, and Mitsunobu reactions. ossila.com This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Bromo Group: The bromine atom is an excellent leaving group and is well-suited for metal-catalyzed cross-coupling reactions. ossila.com Common transformations include Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

Fluoro Group: The fluorine atom can be either a site for nucleophilic aromatic substitution under specific conditions or, more commonly, be retained in the final molecule to leverage its unique properties for improving pharmacological profiles. ossila.com

This trifunctionality allows for a regioselective approach to synthesis, where each site can be addressed independently to generate a diverse library of derivatives from a single, readily available starting material.

Design Principles for Fluorine Incorporation in Drug Discovery and Development

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry, and the fluorine atom on the this compound scaffold is often a key design element. pharmacyjournal.orgtandfonline.com Approximately 20% of all marketed pharmaceuticals are organofluorine compounds. alfa-chemistry.comtaylorandfrancis.com The rationale for incorporating fluorine is based on its unique properties, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. acs.org

Key principles guiding the use of fluorine in drug design include:

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence can significantly alter the electron distribution in a molecule. tandfonline.comalfa-chemistry.com This can lower the pKa of nearby functional groups, such as amines, which can reduce basicity and improve bioavailability by enhancing membrane permeation. tandfonline.com

Enhancement of Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. acs.orgnih.gov Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by enzymes like Cytochrome P450, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com

Increased Binding Affinity: The substitution of hydrogen with fluorine, which is only slightly larger (van der Waals radii of 1.47 Å for F vs. 1.20 Å for H), can lead to enhanced binding affinity with a target protein without causing significant steric hindrance. tandfonline.comnih.gov The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within the protein's binding pocket.

Alteration of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross lipid membranes and enhance absorption. alfa-chemistry.com This effect is carefully modulated to achieve the optimal balance between solubility and permeability.

The fluorine atom in this compound is thus a strategic feature, intended to be carried through the synthesis to bestow these beneficial properties upon the final API.

Strategies for Modulating and Enhancing Binding Affinity in Synthesized Compounds

Derivatives of this compound can be strategically designed to maximize binding affinity for their biological targets. The scaffold's three functional sites offer multiple handles for optimization.

One primary strategy involves retaining the fluorine atom in the final compound. The highly polarized C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with polar residues in a protein's active site. nih.gov Its presence can enhance binding without adding significant bulk, a concept known as "smart" steric optimization. tandfonline.com

The bromine atom can also play a role in binding through halogen bonding—a noncovalent interaction where the electropositive region on the surface of the bromine atom (the σ-hole) interacts with a nucleophilic atom, such as oxygen or nitrogen, in the binding pocket. Alternatively, the bromo group serves as a synthetic handle for introducing other functionalities via cross-coupling reactions. These new groups can then be tailored to form specific interactions (hydrophobic, ionic, hydrogen bonding) with the target, thereby increasing potency and selectivity.

Finally, the phenolic hydroxyl group is a classic hydrogen bond donor and acceptor. It can be maintained to anchor the ligand in the binding site or derivatized to introduce larger substituents that can probe deeper pockets or form additional interactions, fine-tuning the molecule's fit and affinity.

Development of Novel Molecular Scaffolds and Ligands for Biological Targets

The versatility of this compound has enabled its use in the development of novel molecular scaffolds and ligands for a range of biological targets. By systematically modifying the three reactive sites, researchers can generate diverse chemical libraries to screen against various diseases.

For instance, this compound has been used as a starting material for the synthesis of potent anti-cancer agents. Researchers have developed 3,4'-substituted diaryl guanidinium (B1211019) derivatives from this scaffold that exhibit significant inhibitory activity against human promyelocytic leukemia (HL-60) cells. ossila.com It has also served as a foundational building block in the creation of novel phenyl-substituted carbamates targeting mosquito acetylcholinesterase and in the development of ligands for nicotinic acetylcholine (B1216132) receptors, highlighting its utility across different therapeutic areas. ossila.com

Structure-Based Drug Design Approaches Utilizing this compound Derivatives

Modern drug discovery often employs structure-based design, where knowledge of the three-dimensional structure of a biological target is used to design high-affinity ligands. Computational tools like molecular docking are integral to this process. nih.gov Derivatives of this compound are well-suited for these in silico approaches.

Molecular docking simulations can predict the binding orientation and affinity of a ligand within a protein's active site. nih.gov For example, a study involving a derivative of the closely related 2-bromo-5-fluorobenzaldehyde (B45324) used docking tools like AutoDock and Vina to predict the binding interactions between the synthesized compound and its target protein. nih.gov The distinct features of the 3-bromo-5-fluorophenyl moiety—the hydrogen-bonding hydroxyl group, the potential halogen-bonding bromine, and the electronegative fluorine—provide clear interaction points that can be modeled computationally. These predictions help prioritize which derivatives to synthesize, saving time and resources. As structural biology techniques advance, data from methods like Cryo-Electron Microscopy (Cryo-EM) can provide high-resolution maps of ligand-protein complexes, further guiding the rational design of next-generation inhibitors based on this versatile scaffold.

Synthesis of Pharmacologically Relevant Agents from this compound

The practical application of this compound is demonstrated by its successful use in synthesizing pharmacologically active agents. A notable example is in the field of oncology.

| Compound Type | Target Cell Line | Inhibition (IC50) |

|---|---|---|

| 3,4'-substituted diaryl guanidinium | Human promyelocytic leukaemia (HL-60) | 4.07 ± 0.10 µM |

This data underscores the scaffold's effectiveness in generating compounds with potent biological activity. ossila.com

Studies on Metabolic Stability and Biotransformation of Fluorinated Derivatives in Drug Metabolism Research

A primary driver for using fluorinated scaffolds like this compound is the anticipated improvement in metabolic stability. pharmacyjournal.orgpharmacyjournal.org The strength of the C-F bond makes it less susceptible to cleavage by metabolic enzymes compared to a C-H bond, a process that often deactivates a drug. taylorandfrancis.com Placing a fluorine atom on an aromatic ring can block hydroxylation, a common metabolic pathway for aromatic compounds. mdpi.com

Environmental Chemistry and Fate of Halogenated Phenols, Including 3 Bromo 5 Fluorophenol Analogues

Degradation Pathways in Environmental Matrices

The environmental persistence of halogenated phenols is determined by their susceptibility to biotic and abiotic degradation processes. These transformations, which occur in matrices such as water, soil, and sediment, are crucial for the natural attenuation of these contaminants. The primary degradation pathways include photolysis, biodegradation, hydrolysis, and reductive dehalogenation, each with distinct mechanisms and efficiencies.

Photolytic degradation, or photolysis, is a significant abiotic pathway for the transformation of halogenated phenols in sunlit surface waters and the atmosphere. This process involves the absorption of light energy (photons), which can lead to the cleavage of chemical bonds. The degradation can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, mediated by photosensitizing agents present in the water, such as dissolved organic matter.

For halogenated phenols, a key photochemical reaction involves the cleavage of the carbon-halogen bond. Studies on analogous compounds like 4-chlorophenol, 4-bromophenol (B116583), and 4-iodophenol (B32979) in aqueous solutions show that photolysis proceeds via the loss of the hydrogen halide (HX). rsc.org This leads to the formation of highly reactive intermediates, such as carbenes (e.g., 4-oxocyclohexa-2,5-dienylidene), which can then react with dissolved oxygen to form products like 1,4-benzoquinone. rsc.org The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. wikipedia.org The quantum yield is influenced by the specific halogen, the solvent, and the wavelength of light. wikipedia.orgresearchgate.net For instance, research on ortho-halophenols has shown variance in quantum yields depending on the solvent, indicating environmental conditions can significantly alter degradation rates. researchgate.net

| Compound | Solvent | Quantum Yield (Φ) |

|---|---|---|

| o-Iodophenol | Ethanol (B145695) | 0.18 |

| o-Iodophenol | Carbon Tetrachloride | 0.26 |

| o-Bromophenol | Ethanol | 0.003 |

| o-Bromophenol | Carbon Tetrachloride | 0.004 |

Biodegradation is a critical process for the breakdown of halogenated phenols, mediated by microorganisms in soil and water. The mechanisms of degradation vary significantly depending on the presence or absence of oxygen.

Under aerobic conditions, bacteria typically initiate the degradation of halogenated phenols by incorporating oxygen into the aromatic ring using oxygenase enzymes. This hydroxylation step can lead to the formation of halogenated catechols, which are then susceptible to ring cleavage. Subsequent metabolic steps can remove the halogen atoms and break down the carbon skeleton, ultimately leading to mineralization (conversion to CO₂ and water).

In anaerobic environments, such as saturated soils, sediments, and groundwater, a different primary mechanism prevails: reductive dehalogenation. In this process, the halogenated phenol (B47542) is used as an electron acceptor, and the halogen substituent is removed and replaced with a hydrogen atom. asm.org This is a key initial step that often reduces the toxicity of the compound and makes the resulting molecule (e.g., phenol) more amenable to further anaerobic degradation. asm.orgalljournals.cn For 3-bromo-5-fluorophenol, the carbon-bromine bond has a lower bond energy than the carbon-fluorine bond, making it the more likely site for initial reductive dehalogenation. The expected anaerobic biodegradation pathway would, therefore, be the sequential removal of bromine, followed by fluorine, to yield phenol, which can then be mineralized to methane (B114726) and carbon dioxide under methanogenic conditions. asm.orgnih.gov

Hydrolysis is a chemical reaction in which a molecule is cleaved by reaction with water. For halogenated aromatic compounds, this involves the nucleophilic substitution of a halogen atom with a hydroxyl group. However, the hydrolysis of aryl halides, where the halogen is directly attached to the aromatic ring, is an exceedingly slow process under typical environmental conditions (pH 5-9, ambient temperature).

The carbon-halogen bond in an aryl halide is significantly stronger than in an alkyl halide due to the sp² hybridization of the carbon and resonance effects within the benzene (B151609) ring. Consequently, nucleophilic attack by water or hydroxide (B78521) ions is not favored. Studies on analogous compounds like chlorobenzene (B131634) and dichlorobenzene confirm their extreme resistance to hydrolysis, with estimated half-lives on the order of thousands of years. viu.caepa.gov